2-[(2-Ethylhexyl)oxy]ethyl 2-(acetyloxy)propanoate

Catalog No.
S14510003
CAS No.
64058-37-3
M.F
C15H28O5
M. Wt
288.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(2-Ethylhexyl)oxy]ethyl 2-(acetyloxy)propanoate

CAS Number

64058-37-3

Product Name

2-[(2-Ethylhexyl)oxy]ethyl 2-(acetyloxy)propanoate

IUPAC Name

2-(2-ethylhexoxy)ethyl 2-acetyloxypropanoate

Molecular Formula

C15H28O5

Molecular Weight

288.38 g/mol

InChI

InChI=1S/C15H28O5/c1-5-7-8-14(6-2)11-18-9-10-19-15(17)12(3)20-13(4)16/h12,14H,5-11H2,1-4H3

InChI Key

VTBPOFSDLYKXGE-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COCCOC(=O)C(C)OC(=O)C

2-[(2-Ethylhexyl)oxy]ethyl 2-(acetyloxy)propanoate is an ester compound characterized by its distinct functional groups and molecular structure. It features an ethylhexyl group, an acetyloxy group, and a propanoate moiety, making it a complex molecule suitable for various applications. The compound's molecular formula is C13H24O4, and it has a molecular weight of approximately 244.33 g/mol. Its structure allows for interactions with biological systems, which can be explored further in the context of its biological activity.

Typical of esters, including:

  • Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield the corresponding alcohol and carboxylic acid.
  • Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, leading to the formation of a new ester.
  • Reduction: The carbonyl group in the acetyloxy part can be reduced to form an alcohol.

These reactions are essential for modifying the compound for specific applications or studying its reactivity.

The synthesis of 2-[(2-Ethylhexyl)oxy]ethyl 2-(acetyloxy)propanoate typically involves:

  • Esterification Reaction: Reacting 2-ethylhexanol with acetic anhydride or acetyl chloride in the presence of a catalyst (such as sulfuric acid) to form the acetyloxy group.
  • Formation of Propanoate: The resulting product can then be reacted with propanoic acid or its derivatives to introduce the propanoate moiety.

This multi-step synthesis requires careful control of reaction conditions to ensure high yields and purity of the final product.

The compound has several applications across various industries:

  • Cosmetics: Used as an emulsifier or skin conditioning agent due to its surfactant properties.
  • Pharmaceuticals: Potentially useful in drug formulations for enhancing solubility and bioavailability.
  • Agriculture: May serve as a surfactant in pesticide formulations to improve dispersion and adherence.

These applications leverage the compound's unique chemical properties, making it valuable in product formulations.

Interaction studies involving 2-[(2-Ethylhexyl)oxy]ethyl 2-(acetyloxy)propanoate focus on its behavior in biological systems. Preliminary studies suggest that it may interact with cell membranes, influencing permeability and transport mechanisms. Further research is needed to elucidate these interactions fully, particularly regarding any potential toxicity or adverse effects when used in formulations.

Several compounds share structural similarities with 2-[(2-Ethylhexyl)oxy]ethyl 2-(acetyloxy)propanoate. Below is a comparison highlighting their unique features:

Compound NameStructure FeaturesUnique Aspects
Ethylhexyl AcetateEthylhexyl group with acetateCommonly used as a solvent
Propylene Glycol MonolaurateGlycerol backbone with lauric acidUsed as an emulsifier in food products
ButyloctanolButanol chain with octanolActs as a surfactant and plasticizer

These compounds share functional groups but differ in their specific applications and physical properties. The uniqueness of 2-[(2-Ethylhexyl)oxy]ethyl 2-(acetyloxy)propanoate lies in its balanced hydrophobic and hydrophilic characteristics, making it particularly versatile for use in both cosmetic and pharmaceutical fields.

XLogP3

3.4

Hydrogen Bond Acceptor Count

5

Exact Mass

288.19367399 g/mol

Monoisotopic Mass

288.19367399 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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